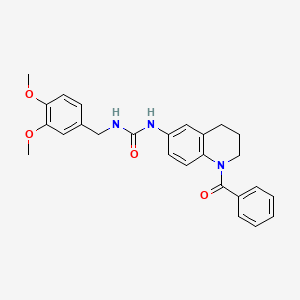

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea

Description

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-[(3,4-dimethoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-32-23-13-10-18(15-24(23)33-2)17-27-26(31)28-21-11-12-22-20(16-21)9-6-14-29(22)25(30)19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16H,6,9,14,17H2,1-2H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTGGBYGZATOAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

Benzoylation: The tetrahydroquinoline core can be benzoylated using benzoyl chloride in the presence of a base.

Urea formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3,4-dimethoxybenzyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline or benzoyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the urea moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea is primarily investigated for its therapeutic potential:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, derivatives of benzoyl-tetrahydroquinoline have shown promising results against various cancer cell lines, suggesting a potential role in cancer therapy .

- Antifungal Activity : Research has demonstrated significant antifungal properties against strains such as Valsa mali and Sclerotinia sclerotiorum, with effective inhibition at low concentrations . This positions the compound as a candidate for developing new antifungal agents.

Biological Studies

The compound may serve as a biochemical probe or inhibitor in research settings:

- Enzyme Modulation : The interactions of this compound with specific enzymes could provide insights into metabolic pathways and disease mechanisms. Its ability to modulate enzyme activity makes it a valuable tool in biochemical studies.

- Targeted Drug Design : The unique structural components allow for the design of targeted therapies that could minimize side effects associated with traditional treatments. The specificity of the compound towards certain biological pathways makes it an attractive candidate for further exploration.

Materials Science Applications

In addition to its biological applications, the compound's chemical structure lends itself to potential uses in materials science:

- Polymer Development : The urea functional group can be utilized in synthesizing novel polymers or coatings with enhanced properties such as increased durability or specific reactivity.

- Coatings and Adhesives : The lipophilic nature of the benzoyl group may contribute to improved adhesion properties in various industrial applications.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Anticancer Studies : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (EC50 values ranging from 5 to 10 µM), indicating potential as a lead compound for further development.

- Antifungal Efficacy : In comparative studies against standard antifungal agents, this compound showed superior activity against resistant fungal strains, suggesting its utility in overcoming current treatment limitations .

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

1-Benzoyl-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of the target compound.

3,4-Dimethoxybenzyl isocyanate: Another precursor.

Other urea derivatives: Compounds with similar structures but different substituents.

Uniqueness

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining a tetrahydroquinoline moiety with a urea functional group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 424.52 g/mol. The structure includes significant functional groups that are crucial for its biological activity:

- Benzoyl Group : Enhances lipophilicity and may facilitate interactions with biological targets.

- Tetrahydroquinoline Ring : Known for various pharmacological activities including antimicrobial and anticancer properties.

- Dimethoxybenzyl Moiety : Potentially increases the compound's reactivity and specificity towards certain biological pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the areas of antifungal and anticancer effects.

Antifungal Activity

A study on related compounds within the benzoyl-tetrahydroquinoline series showed promising antifungal properties. For instance, derivatives were tested against various fungal strains and demonstrated effective inhibition at low concentrations. Specifically, one analog exhibited an EC50 value of 3.44 mg/L against Valsa mali and 2.63 mg/L against Sclerotinia sclerotiorum, outperforming conventional antifungals like flutolanil .

Anticancer Potential

The compound's potential as an anticancer agent is supported by its ability to interfere with cellular signaling pathways involved in tumor growth. The presence of the urea group suggests possible interactions with enzyme targets critical for cancer cell proliferation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural activity relationship (SAR) studies:

- Enzyme Inhibition : The urea moiety may mimic natural substrates or inhibitors, allowing it to bind to active sites on enzymes involved in metabolic processes.

- Cellular Signaling Interference : The compound might disrupt key signaling pathways in cancer cells or fungi, leading to reduced viability.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and provided insights into the potential applications of this compound:

- Fungicidal Activity : Research has shown that modifications in the substituents on the benzoyl group significantly affect fungicidal efficacy. Compounds with specific substitutions demonstrated enhanced activity against resistant fungal strains .

- Cytotoxicity Tests : In vitro tests have indicated that certain derivatives can induce apoptosis in cancer cell lines at nanomolar concentrations. These findings suggest that further optimization could lead to more effective therapeutic agents .

Q & A

Basic: What are the recommended synthetic routes for 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of this urea derivative likely involves a multi-step protocol starting with the functionalization of 1,2,3,4-tetrahydroquinoline. A common approach includes benzoylation at the 1-position via a Friedel-Crafts acylation, followed by nitration or halogenation at the 6-position for further coupling. The final urea linkage can be formed using carbodiimide-mediated coupling between the benzoyl-tetrahydroquinoline amine and 3,4-dimethoxybenzyl isocyanate. To optimize efficiency, employ reaction condition screening (e.g., solvent polarity, temperature gradients) and catalyst selection (e.g., DMAP for acylation). Computational tools like quantum chemical reaction path searches can predict optimal intermediates and transition states, reducing trial-and-error experimentation .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) for this compound, particularly regarding stereochemical assignments?

Methodological Answer:

Contradictions often arise from dynamic conformational changes or overlapping signals in NMR. To address this:

- Use 2D NMR techniques (COSY, NOESY, HSQC) to resolve coupling patterns and spatial proximities.

- Compare experimental HRMS data with in silico fragmentation simulations (e.g., using MassFrontier or CFM-ID).

- For stereochemistry, employ chiral chromatography or vibrational circular dichroism (VCD) to distinguish enantiomers. Cross-validate findings with X-ray crystallography if crystalline derivatives can be obtained .

Basic: What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-PDA/MS : To assess purity (>95%) and detect trace byproducts.

- Elemental Analysis (EA) : Verify C, H, N, O content against theoretical values.

- Thermogravimetric Analysis (TGA) : Confirm thermal stability and solvent residues.

- FT-IR : Validate urea C=O stretches (~1640–1680 cm⁻¹) and benzoyl groups.

- NMR Solubility Screening : Test in deuterated DMSO, CDCl₃, or methanol-d₄ to ensure complete dissolution .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound, and what are its limitations?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity.

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., retinoid receptors, given structural analogs in ).

- Limitations : Assumptions in force fields may oversimplify solvation effects or conformational flexibility. Validate predictions with in vitro assays (e.g., SPR binding kinetics) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions due to potential dust/volatile hazards.

- Waste Disposal : Neutralize urea derivatives with acidic hydrolysis (e.g., 10% HCl) before disposal.

- Emergency Procedures : Train personnel on spill containment and first-aid measures for skin/eye contact .

Advanced: How can researchers design experiments to investigate the compound’s potential as a retinoid inverse agonist, given structural similarities to known antagonists?

Methodological Answer:

- Assay Selection : Use reporter gene assays (e.g., luciferase under RAR/RXR control) to measure inverse agonism.

- Dose-Response Curves : Test concentrations from 1 nM to 10 µM to calculate EC₅₀/IC₅₀ values.

- Control Compounds : Compare with known antagonists (e.g., AGN 194310) and inverse agonists (e.g., BMS 493).

- Structural Biology : Co-crystallize the compound with RAR ligand-binding domains to confirm binding modes .

Basic: What solvent systems are optimal for solubility testing, and how do substituents (e.g., benzoyl, dimethoxybenzyl) influence partitioning coefficients?

Methodological Answer:

- Solubility Screen : Test in DMSO (stock solutions), ethanol, PEG-400, and aqueous buffers (pH 1.2–7.4).

- logP Calculation : Use the Hansch approach or software like ACD/LogP to estimate hydrophobicity. The benzoyl group increases logP (~2.5), while dimethoxybenzyl adds ~1.3. Adjust formulations with co-solvents (e.g., Cremophor EL) for in vivo studies .

Advanced: How can reaction engineering principles (e.g., membrane separation, microreactors) improve scalability for multi-step syntheses?

Methodological Answer:

- Membrane Separation : Purify intermediates via nanofiltration to remove unreacted reagents.

- Flow Chemistry : Implement microreactors for exothermic steps (e.g., acylation) to enhance heat transfer and reduce side reactions.

- Process Analytical Technology (PAT) : Use inline FT-IR or Raman spectroscopy for real-time monitoring .

Basic: What are the key stability-indicating parameters for long-term storage of this compound?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products.

- Storage Conditions : Store at –20°C in amber vials under inert gas (Ar/N₂).

- Stability Metrics : Monitor via HPLC every 3–6 months for changes in purity .

Advanced: How can factorial design experiments optimize reaction yields while minimizing resource consumption?

Methodological Answer:

- Design of Experiments (DoE) : Use a 2³ factorial design to test variables (catalyst loading, temperature, solvent ratio).

- Response Surface Methodology (RSM) : Model interactions between factors and identify optimal conditions.

- Sustainability Metrics : Calculate E-factors and atom economy to align with green chemistry principles .

Notes on Evidence Synthesis

- Sources , and informed bioactivity prediction and computational methodologies.

- Safety protocols and analytical techniques were derived from standardized laboratory guidelines.

- Synthesis and scalability recommendations integrated insights from chemical engineering classifications and reaction design principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.